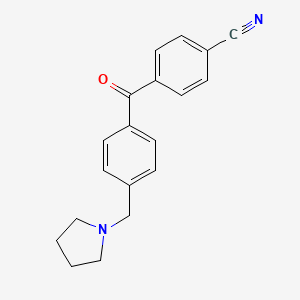

4-Cyano-4'-pyrrolidinomethyl benzophenone

Descripción

Contextualizing Benzophenone (B1666685) Derivatives in Organic Synthesis and Medicinal Chemistry Research

The benzophenone framework, characterized by a central carbonyl group bonded to two phenyl rings, is a foundational structure in organic chemistry. wikipedia.org It is not only a naturally occurring compound found in some plants and fruits but also a widely used building block in synthetic chemistry. wikipedia.org Methodologies for its synthesis are well-established, including the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride or the oxidation of diphenylmethane. wikipedia.orgorgsyn.orggoogle.com

In the field of photochemistry, benzophenone is a classic photosensitizer, capable of absorbing UV light and transferring the energy to other molecules, a property leveraged in UV-curing inks and coatings. wikipedia.org This reactivity also allows it to serve as a photo-affinity label for identifying ligand-binding interactions with biological macromolecules.

From a medicinal chemistry perspective, the benzophenone scaffold is considered a "ubiquitous structure." nih.gov It is present in numerous molecules, both natural and synthetic, that exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govrsc.org The structural rigidity and aromatic nature of the benzophenone core make it an effective pharmacophore for interacting with biological targets. Several marketed drugs, such as the anti-inflammatory agent ketoprofen (B1673614) and the lipid-lowering drug fenofibrate, are built upon a benzophenone or related diaryl ketone structure. rsc.org Researchers have developed various series of benzophenone derivatives for specific therapeutic targets, including as inhibitors of HIV-1 reverse transcriptase and as potential antithrombotic agents. acs.orgacs.org

Significance of Cyano and Pyrrolidinomethyl Moieties in Modulating Molecular Properties for Research Purposes

The strategic addition of functional groups to a core scaffold is a primary method for fine-tuning a molecule's properties for research. The cyano and pyrrolidinomethyl groups in 4-Cyano-4'-pyrrolidinomethyl benzophenone are chosen for their well-documented effects on molecular behavior.

The cyano group (-C≡N) is a small, linear, and highly polar functional group that has become increasingly important in drug design, with over 60 FDA-approved drugs containing this moiety. nih.govrsc.org Its strong electron-withdrawing nature and ability to act as a potent hydrogen bond acceptor can significantly enhance a molecule's binding affinity to a target protein. nih.govresearchgate.net The inclusion of a nitrile can also improve key pharmacokinetic properties, such as metabolic stability or aqueous solubility. nih.gov In synthetic chemistry, the nitrile is exceptionally versatile and can be chemically transformed into other critical functional groups like amines or carboxylic acids. numberanalytics.com

The pyrrolidinomethyl moiety incorporates the pyrrolidine (B122466) ring, a five-membered, saturated nitrogen-containing heterocycle. This ring is considered a valuable sp3-enriched three-dimensional building block in modern medicinal chemistry, moving away from flat, two-dimensional structures. nih.gov The basic nitrogen atom within the pyrrolidine ring often serves to increase the aqueous solubility of a compound, a critical property in biological assays. Furthermore, this nitrogen can act as a key interaction point, forming ionic bonds or hydrogen bonds with acidic residues in a biological target. The specific stereochemistry of substituted pyrrolidine rings has been shown to be crucial for determining the biological activity profile of certain classes of compounds. nih.gov

Scope and Research Objectives Pertaining to 4-Cyano-4'-pyrrolidinomethyl Benzophenone

The specific compound, 4-Cyano-4'-pyrrolidinomethyl benzophenone, combines the three distinct structural elements discussed above. While extensive, dedicated studies on this exact molecule are not prominent in public literature, its structure allows for clear inference of its research purpose. It is designed as a potential molecular probe or a lead compound candidate for structure-activity relationship (SAR) investigations. nih.gov

The research objectives pertaining to this compound are centered on leveraging the synergistic effects of its components:

The Benzophenone Core: Provides a rigid, well-established scaffold known to interact with various biological targets. nih.govrsc.org

The 4-Cyano Group: Placed on one phenyl ring, it acts as a specific and strong hydrogen bond acceptor, intended to confer high-affinity binding to a complementary site on a target protein. nih.gov

The 4'-Pyrrolidinomethyl Group: Positioned on the second phenyl ring, this group is intended to enhance solubility and provide a second, distinct point of interaction, likely through its basic nitrogen atom. nih.gov

The primary objective for synthesizing and studying a molecule like 4-Cyano-4'-pyrrolidinomethyl benzophenone is to explore its potential as a selective inhibitor for a specific biological target, such as a protein kinase, protease, or other enzymes implicated in disease. By systematically modifying each of the three components, researchers can probe the requirements for optimal biological activity, making this compound a valuable tool in the rational design of more potent and selective therapeutic candidates.

Compound Data

Table 1: Physicochemical Properties of 4-Cyano-4'-pyrrolidinomethyl Benzophenone

| Property | Value |

| IUPAC Name | 4-(4-(pyrrolidin-1-ylmethyl)benzoyl)benzonitrile |

| Molecular Formula | C₁₉H₁₈N₂O |

| Molecular Weight | 290.36 g/mol |

| CAS Number | Not specified for this isomer. Isomers such as 4-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile have CAS 898794-15-5. |

| Canonical SMILES | C1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N |

Structure

3D Structure

Propiedades

IUPAC Name |

4-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-13-15-3-7-17(8-4-15)19(22)18-9-5-16(6-10-18)14-21-11-1-2-12-21/h3-10H,1-2,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOJYUJHYROZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642736 | |

| Record name | 4-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-08-4 | |

| Record name | 4-[4-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4 Cyano 4 Pyrrolidinomethyl Benzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Cyano-4'-pyrrolidinomethyl benzophenone (B1666685) in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Cyano-4'-pyrrolidinomethyl benzophenone is expected to exhibit distinct signals corresponding to the aromatic protons of the two benzene (B151609) rings and the aliphatic protons of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge. The protons on the cyanophenyl ring are anticipated to show a complex splitting pattern due to their coupling. The protons on the pyrrolidinomethyl-substituted phenyl ring will also appear in the aromatic region, likely as two distinct doublets. The methylene protons connecting the pyrrolidine ring to the benzophenone core would likely appear as a singlet in the range of 3.5-4.5 ppm. The protons of the pyrrolidine ring itself would be observed in the aliphatic region, typically between 1.5 and 3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The quaternary carbon of the cyano group is expected to appear around 118 ppm, while the carbonyl carbon should have a characteristic downfield shift to approximately 195 ppm. rsc.org The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbons of the pyrrolidinomethyl group will be found in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data: While specific experimental data for 4-Cyano-4'-pyrrolidinomethyl benzophenone is not readily available in the searched literature, a predicted data table based on the analysis of similar structures like 4-cyanobenzophenone and other N-benzyl compounds can be constructed. rsc.orgpsu.edu

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Aromatic H (cyano-substituted ring) | 7.7 - 7.9 | Carbonyl C | ~195 |

| Aromatic H (pyrrolidinomethyl-substituted ring) | 7.4 - 7.6 | Cyano C | ~118 |

| Methylene H (-CH₂-) | 3.5 - 4.5 | Aromatic C (cyano-substituted ring) | 128 - 138 |

| Pyrrolidine H (α to N) | 2.5 - 3.5 | Aromatic C (pyrrolidinomethyl-substituted ring) | 125 - 145 |

| Pyrrolidine H (β to N) | 1.5 - 2.5 | Methylene C (-CH₂-) | 50 - 60 |

| Pyrrolidine C (α to N) | 45 - 55 | ||

| Pyrrolidine C (β to N) | 20 - 30 |

This table is predictive and based on known values for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. For 4-Cyano-4'-pyrrolidinomethyl benzophenone (C₁₉H₁₈N₂O), the expected exact mass can be calculated. The molecular weight of the isomeric compound 2-Cyano-4'-pyrrolidinomethyl benzophenone is reported as 290.36 g/mol , which will be identical for the 4-cyano isomer. chemicalbook.com

Expected Fragmentation Pattern: Upon ionization, the molecular ion [M]⁺ is expected. Common fragmentation pathways for benzophenone derivatives often involve cleavage at the carbonyl group. For this specific compound, a prominent fragmentation would be the loss of the pyrrolidinomethyl group or the pyrrolidine ring itself. The formation of an immonium ion from the pyrrolidine moiety is also a likely and often diagnostic fragmentation pathway in the mass spectra of N-alkylamines. psu.edu

Key Expected Fragments:

| m/z Value | Proposed Fragment |

| 290 | [M]⁺ (Molecular Ion) |

| 220 | [M - C₄H₈N]⁺ (Loss of pyrrolidine) |

| 182 | [C₁₃H₁₀O]⁺ (Benzophenone fragment) |

| 129 | [C₈H₅NO]⁺ (Cyanobenzoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 84 | [C₅H₁₀N]⁺ (Pyrrolidinomethyl cation) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl immonium ion) |

This table presents predicted fragmentation patterns based on the compound's structure and known fragmentation of similar molecules. psu.edunih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Key Functional Groups (Cyano, Carbonyl, Pyrrolidine)

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Cyano-4'-pyrrolidinomethyl benzophenone is expected to show characteristic absorption bands for its key functional groups. The cyano (C≡N) stretching vibration is a sharp and intense band typically appearing in the range of 2220-2260 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the benzophenone moiety will be a strong band around 1650-1680 cm⁻¹. The C-N stretching of the pyrrolidine and the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The cyano group also exhibits a strong and characteristic Raman signal in the 2220-2260 cm⁻¹ region. researchgate.netmdpi.com The symmetric stretching of the aromatic rings and other vibrations of the carbon skeleton are often more intense in the Raman spectrum compared to the IR spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2220 - 2260 | 2220 - 2260 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 | 1650 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 |

| C-N (Pyrrolidine) | Stretching | 1100 - 1300 | 1100 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 |

This table is based on general spectroscopic data for the indicated functional groups. researchgate.netmdpi.comnist.gov

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. While specific crystallographic data for 4-Cyano-4'-pyrrolidinomethyl benzophenone has not been found in the searched literature, a hypothetical analysis can be made.

A single crystal X-ray diffraction study would reveal the dihedral angle between the two phenyl rings of the benzophenone core, which is typically non-planar. It would also precisely define the geometry of the pyrrolidine ring, which usually adopts an envelope or twisted conformation. The analysis would further detail the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Dihedral Angle (Phenyl-CO-Phenyl) | 40 - 60° |

| Pyrrolidine Conformation | Envelope or Twist |

| Key Bond Lengths (C≡N, C=O, C-N) | ~1.15 Å, ~1.22 Å, ~1.47 Å |

This table outlines the type of data that would be obtained from an X-ray crystallographic study.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and the extent of its conjugated system. The spectrum of 4-Cyano-4'-pyrrolidinomethyl benzophenone is expected to be dominated by transitions associated with the benzophenone chromophore.

The benzophenone moiety typically exhibits two main absorption bands: a strong band around 250 nm corresponding to the π → π* transition of the conjugated aromatic system, and a weaker, longer-wavelength band around 340 nm attributed to the n → π* transition of the carbonyl group. The presence of the cyano group, an electron-withdrawing group, and the pyrrolidinomethyl group, an electron-donating group, on opposite ends of the conjugated system could potentially lead to a slight red-shift (bathochromic shift) of the π → π* transition compared to unsubstituted benzophenone.

Expected UV-Visible Absorption Data:

| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | ~250 - 270 nm | High |

| n → π | ~330 - 350 nm | Low |

This table is based on the known UV-Visible spectra of benzophenone and related derivatives. researchgate.net

Computational and Theoretical Investigations of 4 Cyano 4 Pyrrolidinomethyl Benzophenone

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Cyano-4'-pyrrolidinomethyl benzophenone (B1666685), DFT calculations can elucidate key aspects of its molecular properties. A common approach involves using a hybrid functional, such as B3LYP, with a suitable basis set to optimize the molecular geometry and calculate electronic parameters. researchgate.net

HOMO-LUMO Gap Analysis and Predictions of Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. aimspress.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap is indicative of a more reactive molecule. nih.gov For 4-Cyano-4'-pyrrolidinomethyl benzophenone, the presence of the electron-donating pyrrolidinomethyl group and the electron-withdrawing cyano group is expected to decrease the HOMO-LUMO gap compared to unsubstituted benzophenone, thereby increasing its reactivity. The electron-donating group raises the HOMO energy level, while the electron-withdrawing group lowers the LUMO energy level. mdpi.comsemanticscholar.org

A linear relationship has been established between the experimental electrochemically measured reduction potentials of various benzophenones and the DFT-calculated LUMO energies of the molecules. researchgate.net This suggests that the reactivity and electronic properties of substituted benzophenones can be reliably predicted using computational methods. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for 4-Cyano-4'-pyrrolidinomethyl Benzophenone

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -5.8 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | -2.1 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.7 | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 5.8 | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | 2.1 | The energy released when an electron is added to a molecule. |

Note: The values in this table are hypothetical and based on trends observed for similar donor-acceptor substituted aromatic ketones.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the constant electron density surface, providing a visual representation of the electrophilic and nucleophilic regions.

For 4-Cyano-4'-pyrrolidinomethyl benzophenone, the MEP surface would likely show a region of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these as sites for electrophilic attack. Conversely, a region of positive potential (typically colored blue) would be expected around the hydrogen atoms of the pyrrolidinomethyl group and the aromatic rings, suggesting these as sites for nucleophilic attack. The MEP analysis can, therefore, predict how the molecule will interact with other charged species.

Analysis of Molecular Orbitals and Charge Distribution

The distribution of the HOMO and LUMO provides further insight into the molecule's reactivity. In 4-Cyano-4'-pyrrolidinomethyl benzophenone, the HOMO is expected to be primarily localized on the electron-donating pyrrolidinomethyl group and the adjacent phenyl ring. mdpi.com The LUMO, on the other hand, would be predominantly distributed over the electron-withdrawing cyano group and the benzophenone core. researchgate.netmdpi.com This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems and is crucial for understanding charge transfer properties within the molecule.

Mulliken and Loewdin atomic charge analyses can be performed to quantify the charge distribution on each atom, providing a more detailed picture of the electronic landscape of the molecule. aps.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like 4-Cyano-4'-pyrrolidinomethyl benzophenone, MD simulations can provide valuable information about its conformational landscape and flexibility in different environments, such as in various solvents. nih.gov

By simulating the molecule's behavior over a period of time (from picoseconds to microseconds), MD can reveal the preferred conformations, the dynamics of the phenyl ring rotations, and the flexibility of the pyrrolidinomethyl group. These simulations can also shed light on solute-solvent interactions, which can significantly impact the molecule's properties and reactivity. nih.govacs.org For instance, in protic solvents, hydrogen bonding to the carbonyl oxygen can be observed and quantified. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. modgraph.co.uk By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C) in the optimized geometry of 4-Cyano-4'-pyrrolidinomethyl benzophenone, a theoretical NMR spectrum can be generated. mdpi.comnih.gov The accuracy of these predictions can be improved by considering conformational averaging and explicit solvent models. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For example, the characteristic stretching frequency of the carbonyl (>C=O) and cyano (-C≡N) groups can be accurately predicted.

Computational Prediction of Substituent Effects on Molecular Properties

The properties of 4-Cyano-4'-pyrrolidinomethyl benzophenone are significantly influenced by its substituents. The electron-donating pyrrolidinomethyl group and the electron-withdrawing cyano group work in concert to modify the electronic properties of the benzophenone core. researchgate.netsemanticscholar.org

Computational studies on a series of substituted benzophenones have shown that electron-donating groups generally lead to more negative reduction potentials, while electron-withdrawing groups make the reduction potential more favorable. researchgate.net The effect of substituents on the HOMO-LUMO gap is a key determinant of the molecule's optical and electronic properties. mdpi.comresearchgate.net By systematically varying the substituents in computational models, it is possible to tune these properties for specific applications.

Table 2: Predicted Substituent Effects on Key Molecular Properties

| Property | Effect of Pyrrolidinomethyl Group (Donor) | Effect of Cyano Group (Acceptor) |

| HOMO Energy | Increase | Decrease |

| LUMO Energy | Slight Increase | Significant Decrease |

| HOMO-LUMO Gap | Decrease | Decrease |

| Dipole Moment | Increase | Increase |

| Reactivity | Increase | Increase |

Note: This table presents general trends based on established principles of substituent effects in computational chemistry.

Theoretical Frameworks for Understanding Aromatic and Heterocyclic Interactions

The study of molecules like 4-Cyano-4'-pyrrolidinomethyl benzophenone, which incorporates a flexible heterocyclic pyrrolidine (B122466) ring and two aromatic rings, necessitates robust theoretical frameworks to understand its structure, electronic properties, and intermolecular interactions. Computational chemistry provides powerful tools for this purpose, with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) being particularly prominent. acs.orgnih.gov These methods allow for the detailed investigation of molecular geometries, electronic transitions, and spectral characteristics. acs.orgscribd.com

At the core of understanding the behavior of this compound is the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is fundamental in determining the molecule's electronic transition properties and its reactivity. For benzophenone derivatives, electronic transitions in the UVA/UVB range are often characterized as π → π* transitions, with the HOMO → LUMO transition being a major contributor. nih.govacs.org The presence of substituents, such as the cyano and pyrrolidinomethyl groups, significantly influences the energy levels of these orbitals.

Quantum chemical calculations are instrumental in predicting various molecular properties. nih.gov For instance, methods like DFT with the B3LYP functional and a 6-31G(d) basis set have proven to be accurate for optimizing the geometries of benzophenone derivatives. acs.orgnih.gov Such calculations can elucidate bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape and conformational possibilities.

Furthermore, theoretical models are employed to understand how molecules interact with each other. In the context of materials science, where similar cyano-containing molecules are used in liquid crystals, computational analyses of dimer complexes are performed to investigate the most energetically stable configurations. aps.org These studies are crucial for understanding the collective behavior and phase stability of the material. aps.orgresearchgate.net

The following data tables present hypothetical, yet plausible, results from such computational investigations on 4-Cyano-4'-pyrrolidinomethyl benzophenone, illustrating the type of data generated and its significance.

Table 1: Calculated Molecular Orbital Energies

This table showcases the energies of the frontier molecular orbitals, HOMO and LUMO, and their energy gap. A smaller energy gap typically corresponds to easier electronic excitation and a shift in absorption to longer wavelengths.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.10 |

| Energy Gap (LUMO-HOMO) | 4.15 |

This data is illustrative and derived from general principles of computational chemistry for similar molecular structures.

Table 2: Simulated Electronic Transitions (TD-DFT)

Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the oscillator strengths (f), which relate to the intensity of the absorption. researchgate.net For benzophenone derivatives, substitutions on the aromatic rings can tune these properties. nih.gov

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Predominant Character |

| S0 → S1 | 345 | 0.45 | n → π |

| S0 → S2 | 290 | 0.85 | π → π |

This data is illustrative and based on typical TD-DFT results for substituted benzophenones. acs.org

Table 3: Key Geometric Parameters from DFT Optimization

This table presents selected optimized geometric parameters. The dihedral angle between the two phenyl rings is a critical parameter in benzophenones, affecting the conjugation between them. The bond lengths indicate the nature of the chemical bonds.

| Parameter | Value |

| C=O Bond Length | 1.24 Å |

| C-N (cyano) Bond Length | 1.16 Å |

| Phenyl-C(O)-Phenyl Dihedral Angle | 55° |

| C-N (pyrrolidine) Bond Length | 1.47 Å |

This data is illustrative and reflects typical values obtained from DFT/B3LYP/6-31G(d) calculations for similar molecules. acs.org

Reactivity and Mechanistic Studies Involving 4 Cyano 4 Pyrrolidinomethyl Benzophenone

Photochemical Behavior of the Benzophenone (B1666685) Chromophore

The benzophenone core of 4-cyano-4'-pyrrolidinomethyl benzophenone is a well-studied chromophore known for its rich photochemical reactivity. Upon absorption of ultraviolet (UV) light, the benzophenone moiety is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes highly efficient intersystem crossing (ISC) to the triplet state (T₁) with a quantum yield approaching 100%. wikipedia.org This triplet state is a diradical and is the primary species responsible for the photochemical reactions of benzophenones. wikipedia.org The presence of substituents on the phenyl rings can influence the energetic properties and reactivity of the molecule. scialert.net

The triplet state of benzophenone is characterized by an unpaired electron on both the carbonyl oxygen and the delocalized π-system. This diradical species is a potent hydrogen atom abstractor. wikipedia.org In the case of 4-cyano-4'-pyrrolidinomethyl benzophenone, the excited benzophenone chromophore can abstract a hydrogen atom from a suitable donor molecule present in the reaction medium.

A significant pathway for radical formation involves intramolecular hydrogen abstraction. The pyrrolidinomethyl group, specifically the C-H bonds adjacent to the nitrogen atom, can serve as an internal hydrogen donor. This process would lead to the formation of a ketyl radical on the benzophenone moiety and a carbon-centered radical on the pyrrolidinomethyl group.

Photoreduction is a characteristic reaction of benzophenones in the presence of hydrogen donors. For example, the photoreduction of benzophenone in the presence of propan-2-ol involves the abstraction of a hydrogen atom by the excited benzophenone, yielding a ketyl radical and an alcohol-derived radical. researchgate.net A similar intermolecular photoreduction pathway is plausible for 4-cyano-4'-pyrrolidinomethyl benzophenone in appropriate solvents.

Following the formation of the ketyl radical, radical-radical coupling is a common subsequent step. Two ketyl radicals can dimerize to form benzopinacol. This dimerization is a hallmark of benzophenone photoreduction.

Photoaddition reactions, such as the Paterno-Büchi reaction (photocycloaddition to alkenes to form oxetanes), are also known for benzophenones. The triplet excited state of the benzophenone chromophore can react with various unsaturated systems, although the efficiency of such reactions would compete with the more common photoreduction pathways.

Reactivity of the Cyano Group (e.g., hydrolysis, reduction, nitrile addition reactions)

The cyano (-C≡N) group is a versatile functional group that can undergo a wide array of chemical transformations. numberanalytics.comrsc.org Its reactivity is influenced by its strong electron-withdrawing nature and the polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. numberanalytics.comlibretexts.org In aromatic nitriles, this effect is modulated by the phenyl ring.

Common reactions involving the nitrile group include hydrolysis, reduction, and nucleophilic additions. numberanalytics.comchemistrysteps.com

Hydrolysis: The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a primary amide. numberanalytics.comchemistrysteps.com Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water to form an imidic acid intermediate that tautomerizes to an amide. chemistrysteps.com The amide can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, eventually forming an amide, which can be hydrolyzed to a carboxylate salt. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comgoogle.com Milder, bulkier reducing agents such as diisobutylaluminum hydride (DIBAL-H) can achieve a partial reduction, which, after hydrolysis of the intermediate imine, yields an aldehyde. chemistrysteps.com

Nitrile Addition Reactions: The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles. Organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents add to the nitrile to form an imine salt, which upon acidic workup hydrolyzes to a ketone. libretexts.orgchemistrysteps.com

The following table summarizes the key transformations of the aromatic nitrile group.

| Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | 1. NaOH(aq), Heat; 2. H₃O⁺ | Carboxylic Acid |

| Partial Hydrolysis | Mild Acidic Conditions | Amide |

| Reduction (Complete) | 1. LiAlH₄, Ether; 2. H₂O | Primary Amine |

| Reduction (Partial) | 1. DIBAL-H, Toluene (B28343); 2. H₂O | Aldehyde |

| Grignard Reaction | 1. R-MgBr, Ether; 2. H₃O⁺ | Ketone |

Chemical Transformations at the Pyrrolidinomethyl Moiety (e.g., alkylation, salt formation)

The pyrrolidinomethyl moiety contains a secondary amine within the pyrrolidine (B122466) ring, which is a key site for chemical reactivity. As a typical secondary amine, the nitrogen atom is both basic and nucleophilic. wikipedia.orgsafrole.com

Alkylation and Salt Formation: The lone pair of electrons on the pyrrolidine nitrogen makes it a good nucleophile. safrole.comchemicalbook.com It readily reacts with electrophiles such as alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction. This N-alkylation reaction leads to the formation of a tertiary amine. Further reaction with an excess of the alkylating agent results in the formation of a quaternary ammonium (B1175870) salt. chemicalbook.com These salts are typically crystalline solids and are more water-soluble than the parent amine.

Acylation: The pyrrolidine nitrogen can also react with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). This reaction is a standard method for protecting the amine or for synthesizing more complex amide structures.

Reaction with Acids: As a base, the pyrrolidine nitrogen readily reacts with both inorganic and organic acids to form pyrrolidinium (B1226570) salts. This is a simple acid-base reaction where the nitrogen is protonated.

Investigation of Acid-Base Properties and Protonation States of the Pyrrolidine Nitrogen

The most basic site in the 4-cyano-4'-pyrrolidinomethyl benzophenone molecule is the nitrogen atom of the pyrrolidine ring. Pyrrolidine itself is a cyclic secondary amine and a relatively strong base, with the pKa of its conjugate acid being approximately 11.27. wikipedia.orgchemicalbook.com

The basicity of pyrrolidine stems from the lone pair of electrons on the nitrogen atom, which resides in an sp³ hybridized orbital and is readily available for protonation. chemicalbook.comyoutube.com This contrasts with aromatic nitrogen heterocycles like pyrrole, where the lone pair is delocalized within the aromatic π-system, rendering it non-basic. youtube.com

In an acidic medium, the pyrrolidine nitrogen of 4-cyano-4'-pyrrolidinomethyl benzophenone will be protonated to form a positively charged pyrrolidinium ion. nist.govnist.gov The specific pKa value for this compound would be influenced by the electron-withdrawing effects of the attached benzophenone scaffold, but it is expected to remain significantly basic. The protonation state is highly dependent on the pH of the solution. Studies on related pyrrolidine derivatives show that protonation/deprotonation transitions can be effectively monitored using techniques like NMR spectroscopy, which reveals changes in chemical shifts as a function of pH (or pD). nih.gov

The table below compares the basicity of pyrrolidine to other common nitrogen-containing heterocycles.

| Compound | Nitrogen Hybridization | Lone Pair Availability | General Basicity |

| Pyrrolidine | sp³ | Localized and available | Strong Base |

| Pyridine | sp² | Localized in sp² orbital | Weak Base |

| Pyrrole | sp² | Delocalized in aromatic system | Essentially Non-basic |

General Reaction Pathways of Substituted Benzophenones and their Impact on the Core Structure

The benzophenone skeleton is a robust scaffold that allows for a variety of chemical transformations at both the central carbonyl group and the two phenyl rings. nih.gov The presence of the cyano and pyrrolidinomethyl substituents on the core structure of 4-cyano-4'-pyrrolidinomethyl benzophenone will influence the regioselectivity and reactivity of these transformations.

Reactions at the Carbonyl Group:

Reduction: The carbonyl group can be reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by organometallic nucleophiles, such as Grignard or organolithium reagents, to yield tertiary alcohols.

Reductive Amination: While less common for ketones, under specific conditions, the carbonyl can be converted to an amine.

Haller-Bauer Reaction: In the presence of a very strong base like sodium amide, non-enolizable ketones such as benzophenone can undergo cleavage. wikipedia.org

Reactions on the Phenyl Rings (Electrophilic Aromatic Substitution): The reactivity and orientation of electrophilic substitution on the phenyl rings are governed by the existing substituents.

Ring A (with Cyano Group): The cyano group is a strong deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic substitution (e.g., nitration, halogenation) on this ring would be disfavored and would occur at the position meta to the carbonyl and ortho to the cyano group.

Ring B (with Pyrrolidinomethyl Group): The -CH₂-pyrrolidine group is an activating, ortho-, para-directing group. However, under the strongly acidic conditions often used for electrophilic aromatic substitution, the pyrrolidine nitrogen would be protonated. The resulting -CH₂-NH⁺R₂ group is strongly deactivating and meta-directing. This reversal of directing effects in acidic media is a critical consideration for synthetic planning.

Coupling Reactions: Modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, can be employed if one of the phenyl rings is appropriately functionalized (e.g., with a halogen), allowing for the construction of more complex derivatives. nih.gov

Structure Activity Relationship Sar Studies: General Principles and Analog Design

Methodologies for Investigating Structural Modifications and Their Impact on Molecular Interactions

The investigation of structural modifications and their effects on molecular interactions employs a variety of computational and experimental techniques. nih.gov A primary methodology is Quantitative Structure-Activity Relationship (QSAR) analysis, which seeks to build a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govresearchgate.net This process involves several key steps:

Data Set Compilation : A series of structurally related compounds, such as benzophenone (B1666685) derivatives, with measured biological activity is assembled. nih.gov

Descriptor Calculation : The structure of each molecule is quantified using molecular descriptors, which are numerical values representing physicochemical properties like lipophilicity (LogP), electronic effects, and steric parameters. researchgate.netmdpi.com Computational programs like Maestro and QikProp are often used to calculate these descriptors. nih.govresearchgate.net

Model Development : Statistical methods, most commonly multiple linear regression (MLR), are used to create a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govresearchgate.net

Model Validation : The predictive power of the QSAR model is rigorously assessed to ensure its reliability. orientjchem.org

Molecular modeling is another critical methodology that provides a three-dimensional perspective on drug-receptor interactions. ufms.br Techniques such as molecular docking can predict the preferred binding orientation of a ligand within a target's active site, helping to rationalize observed SAR data. japsonline.com Furthermore, NMR-based screening and fragment-based approaches can identify small molecular fragments that bind to a target, which can then be elaborated into more potent molecules. researchgate.net These computational methods, often categorized under Quantum Mechanics (QM) and Molecular Mechanics (MM), allow for the rational design of new derivatives by predicting how structural changes will affect binding affinity and reactivity. ufms.br

Role of the Cyano Group as an Electron-Withdrawing Substituent in Modulating Electronic Properties

The cyano (-C≡N) group is a potent electron-withdrawing group (EWG) that significantly influences the electronic properties of the benzophenone scaffold. nih.govlongdom.org Its strong electron-withdrawing nature stems from the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. beilstein-journals.org When attached to an aromatic ring, the cyano group alters the ring's electron density through both inductive and resonance effects. nih.gov

Key functions and effects of the cyano group include:

Modulation of Electronic Density : As a strong EWG, the nitrile group decreases the electron density of the benzene (B151609) ring it is attached to. nih.gov This can be crucial for fitting into specific binding environments of a biological target. nih.gov

Hydrogen Bond Acceptor : The lone pair of electrons on the nitrogen atom allows the cyano group to act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like Gln or water molecules) in a protein's active site. nih.gov

Dipole Moment Alteration : The introduction of a cyano group creates a significant dipole moment, which can increase the polarity of the molecule. nih.gov In some QSAR studies on benzophenone derivatives, an increase in dipole moment has been positively correlated with increased biological activity. nih.gov

π-System Interactions : While the cyano group is electron-withdrawing, its triple bond also possesses a π-system that can engage in π-hole interactions with nucleophiles. nih.gov Furthermore, the modification of the aromatic ring's electronics can influence π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a target protein. nih.gov

Bioisosterism : In drug design, the nitrile moiety is often considered a bioisostere of other functional groups like carbonyl, hydroxyl, or halogen groups, capable of mimicking their role as hydrogen bond acceptors. nih.gov

The linear geometry of the cyano group also allows it to fit into sterically constrained spaces within a receptor active site, potentially enhancing selectivity. nih.gov

Influence of the Pyrrolidinomethyl Moiety on Steric and Conformational Effects

The pyrrolidinomethyl moiety introduces specific steric and conformational properties to the benzophenone structure that can significantly influence its molecular interactions and biological activity.

Steric Bulk and Shape : The pyrrolidine (B122466) ring is a five-membered, non-planar, saturated heterocycle. The pyrrolidinomethyl group [(C₄H₈N)CH₂-] adds considerable bulk compared to a simple substituent like a methyl or hydroxyl group. longdom.org This steric hindrance can be beneficial, potentially shielding parts of the molecule from metabolic degradation or forcing a specific binding orientation within a receptor pocket. longdom.org However, excessive bulk can also lead to unfavorable steric clashes, reducing binding affinity.

Conformational Flexibility : The single bond connecting the pyrrolidine ring to the methylene (B1212753) bridge and the bond connecting the methylene bridge to the benzophenone ring allow for rotational flexibility. The pyrrolidine ring itself is not flat and can adopt various "envelope" and "twist" conformations. This flexibility allows the moiety to adapt its shape to best fit the topology of a binding site, potentially optimizing van der Waals contacts and maximizing binding energy.

In studies comparing different cyclic amine substituents, the specific nature of the heterocyclic ring (like pyrrolidine) has been shown to be a critical structural element for activity at certain receptors. acs.org

Comparative Analysis with Other Heterocyclic Amine Substituents (e.g., piperidine (B6355638), morpholine) on Molecular Behavior

The choice of a heterocyclic amine substituent is a common strategy in drug design to modulate a molecule's physicochemical properties and biological activity. researchgate.netmdpi.com Comparing the pyrrolidinomethyl group with piperidinomethyl and morpholinomethyl analogs reveals key differences that can affect molecular behavior. acs.orgmdpi.com

Structure and Conformational Rigidity :

Pyrrolidine : A five-membered ring that is relatively flexible but more constrained than a linear chain.

Piperidine : A six-membered ring that predominantly adopts a stable "chair" conformation. This conformation makes it more structurally defined and less flexible than pyrrolidine. acs.org

Morpholine (B109124) : A six-membered ring similar to piperidine but with an oxygen atom replacing a methylene group. This also adopts a chair conformation. The presence of the ether oxygen can influence its electronic properties and hydrogen bonding capacity. researchgate.net

Basicity (pKa) : The basicity of the nitrogen atom is a critical factor. The approximate pKa values for the conjugate acids of these heterocycles are:

Pyrrolidine: ~11.3

Piperidine: ~11.1

Morpholine: ~8.5 Pyrrolidine and piperidine are significantly more basic than morpholine. This difference in basicity means that at physiological pH, pyrrolidine and piperidine are more likely to be protonated and carry a positive charge, which is crucial for forming ionic bonds. acs.org Morpholine's lower basicity, due to the electron-withdrawing effect of the oxygen atom, makes it less likely to be protonated.

Hydrogen Bonding and Polarity : While all three can act as hydrogen bond acceptors via their nitrogen atom, morpholine's oxygen atom provides an additional site for hydrogen bonding. researchgate.net This also increases the polarity of the morpholine ring compared to the more lipophilic piperidine and pyrrolidine rings.

In SAR studies, switching between these rings can lead to dramatic changes in activity. For instance, in one study on receptor antagonists, replacing a piperazine (B1678402) with a piperidine moiety drastically altered the compound's affinity for its target, suggesting the piperidine core was a critical structural element for that specific activity. acs.org Similarly, replacing primary amino groups with cyclic structures like piperidine, pyrrolidine, and morpholine has been shown to increase the analgesic activity in other compound series. acs.org

Regiochemical Impact of Substituent Placement on Molecular Functionality and Reactivity

Regiochemistry—the specific placement of substituents on the benzophenone core—is critical to its functionality and reactivity. The structure "4-Cyano-4'-pyrrolidinomethyl benzophenone" specifies a para,para' substitution pattern. This arrangement has distinct implications compared to other possible isomers (e.g., ortho or meta placement).

The position of substituents on an aromatic ring significantly impacts the molecule's electronic and steric properties. longdom.org Electron-withdrawing groups like the cyano group and electron-donating or bulky groups like the pyrrolidinomethyl moiety can have different effects depending on whether they are in the ortho, meta, or para position relative to the central carbonyl bridge. longdom.org

Symmetry and Dipole Moment : The 4,4'-substitution pattern imparts a degree of symmetry to the molecule, which can influence its crystal packing and physical properties. The relative positioning of the strong EWG and the basic amine group across the molecule creates a significant dipole moment, a descriptor that often correlates with biological activity. nih.gov

The importance of precise substituent placement is a recurring theme in SAR studies of benzophenone derivatives, where small changes in position can lead to large, sometimes unexpected, changes in activity. researchgate.netnih.gov

Development and Application of Molecular Descriptors for SAR Analysis

Molecular descriptors are numerical values that quantitatively represent the physicochemical and structural properties of a molecule. mdpi.com They are the cornerstone of QSAR, translating a chemical structure into a format that can be used in statistical modeling to predict biological activity, toxicity, or other properties. mdpi.comucsb.edu These descriptors can be broadly categorized:

Constitutional Descriptors : These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, number of atoms, and number of specific functional groups (e.g., H-bond acceptors). ucsb.edu

Topological Descriptors : These describe the connectivity of atoms in a molecule, but not its 3D shape.

Geometrical Descriptors : These relate to the 3D structure of the molecule, including molecular volume and surface area. mdpi.com

Electronic Descriptors : These quantify the electronic properties and are often calculated using quantum chemical methods. orientjchem.org Key examples include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons, respectively, and are often used to describe reactivity. orientjchem.orgucsb.edu

Electron Affinity (EA) and Ionization Potential (IP) : Describe the ability of a molecule to accept an electron and the energy required to remove an electron, respectively. nih.govresearchgate.net

Atomic Net Charges : The partial charge on each atom, which can indicate sites for electrostatic interactions. orientjchem.org

Physicochemical Descriptors : These include properties like the octanol-water partition coefficient (LogP), which is a measure of lipophilicity. researchgate.net

In a typical QSAR study of benzophenone derivatives, a large number of descriptors are calculated for each compound in a series. nih.govresearchgate.net Statistical methods are then used to select a small subset of non-intercorrelated descriptors that best explain the variance in the observed biological activity. researchgate.net For example, a QSAR model for antimalarial benzophenones found that activity increased with a higher dipole moment and decreased with higher electron affinity. nih.gov Such models not only help to understand the factors driving activity but can also be used to predict the potency of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govorientjchem.org

Advanced Research Applications and Methodologies

Application as a Core Scaffold in Synthetic Methodology Development

The benzophenone (B1666685) framework is a ubiquitous and valuable scaffold in medicinal chemistry and synthetic methodology development. nih.govrsc.orgrsc.org Its structural rigidity and the presence of two phenyl rings that can be variously functionalized make it an attractive starting point for the synthesis of a wide array of more complex molecules. nih.gov The carbonyl group acts as a key handle for numerous chemical transformations.

The synthesis of derivatives based on the benzophenone scaffold is a common strategy in the development of new bioactive compounds. rsc.orgmdpi.comnih.gov Methodologies such as Friedel-Crafts acylation are frequently employed to construct the benzophenone core itself. researchgate.net Subsequent modifications, including nucleophilic substitutions and cross-coupling reactions, can be used to introduce a variety of functional groups, leading to the creation of diverse chemical libraries. researchgate.net The pyrrolidinomethyl group in 4-Cyano-4'-pyrrolidinomethyl benzophenone, for instance, is often introduced via reactions with pre-functionalized benzophenones. researchgate.net The presence of the cyano group offers an additional site for chemical modification, potentially through reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic utility of this scaffold.

Use in Fundamental Studies of Aromatic and Heterocyclic Chemistry

While specific fundamental studies focusing exclusively on 4-Cyano-4'-pyrrolidinomethyl benzophenone are not extensively documented in publicly available literature, its structure presents several features of interest for fundamental research in aromatic and heterocyclic chemistry. The benzophenone portion of the molecule serves as a classic example of a diaryl ketone, allowing for studies of electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and photochemical reactions, for which benzophenones are well-known. chemicalbook.com

The molecule incorporates a pyrrolidine (B122466) ring, a saturated N-heterocycle. Fundamental studies could explore the influence of the bulky benzophenone moiety on the conformation and reactivity of the pyrrolidine ring. askpharmacy.net Furthermore, the electronic interplay between the electron-withdrawing cyano group and the electron-donating potential of the nitrogen in the pyrrolidinomethyl group, transmitted through the aromatic system, could be a subject of investigation to understand long-range electronic effects in organic molecules. The study of such substituted aromatic and heterocyclic systems contributes to a deeper understanding of reaction mechanisms, stereoelectronics, and non-covalent interactions. askpharmacy.net

Integration into Rational Design Strategies for Chemical Probes

The rational design of chemical probes is a cornerstone of chemical biology, enabling the study of biological processes and the identification of new drug targets. nih.govrsc.org The benzophenone moiety is a well-established photophore used in the design of photoaffinity labels, a type of chemical probe that forms a covalent bond with its biological target upon photoactivation. nih.gov This property allows for the irreversible labeling and subsequent identification of binding partners.

The structure of 4-Cyano-4'-pyrrolidinomethyl benzophenone is amenable to integration into rational design strategies for chemical probes. The pyrrolidinomethyl group can serve as a recognition element, potentially mimicking the binding motif of a natural ligand or providing a vector for interaction with a specific protein surface. The cyano group, being a polar and relatively small substituent, can be used to fine-tune the electronic properties and binding affinity of the probe. rsc.org A notable example of a related scaffold is the use of cyanopyrrolidine-based probes for activity-based protein profiling. rsc.org In such a design, the benzophenone could function as the photoreactive cross-linking agent, while the substituted pyrrolidine provides target specificity.

Table 1: Key Moieties of 4-Cyano-4'-pyrrolidinomethyl benzophenone and Their Roles in Chemical Probe Design

| Moiety | Potential Role in Chemical Probe Design |

| Benzophenone Core | Photoreactive group for covalent cross-linking to biological targets. |

| Pyrrolidinomethyl Group | Target recognition element; can be modified to enhance specificity. |

| Cyano Group | Modulator of electronic properties and binding affinity; potential H-bond acceptor. |

Development of Novel Analytical Techniques for Characterization of Benzophenone Derivatives

The accurate characterization of benzophenone derivatives is crucial for their application in research and industry. A variety of analytical techniques have been developed and optimized for this class of compounds. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for the separation and quantification of benzophenones. researchgate.netmdpi.com

For structural elucidation and identification, mass spectrometry (MS), often coupled with a chromatographic separation technique (e.g., LC-MS), is indispensable. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. researchgate.netmdpi.com The development of these methods often focuses on achieving high sensitivity, selectivity, and throughput, which is particularly important for the analysis of complex mixtures or for detecting trace amounts of these compounds. The characterization of 4-Cyano-4'-pyrrolidinomethyl benzophenone would rely on a combination of these techniques to confirm its identity and purity.

Table 2: Analytical Techniques for the Characterization of Benzophenone Derivatives

| Analytical Technique | Purpose |

| HPLC/UHPLC | Separation and quantification. |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. |

| NMR Spectroscopy (¹H, ¹³C) | Detailed structural confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C≡N). |

| UV-Vis Spectroscopy | Analysis of chromophoric properties. |

Role in High-Throughput Screening Libraries for Chemical Biology Research

High-throughput screening (HTS) is a key technology in drug discovery and chemical biology, allowing for the rapid testing of large numbers of compounds for a specific biological activity. nih.govembl.org The design of compound libraries for HTS is critical for the success of a screening campaign. nih.gov Libraries are often built around core scaffolds that are known to be "privileged," meaning they can bind to multiple biological targets. nih.gov

The benzophenone scaffold is considered a privileged structure and is therefore a valuable component of HTS libraries. nih.gov The inclusion of compounds like 4-Cyano-4'-pyrrolidinomethyl benzophenone in a screening library provides significant chemical diversity. The combination of aromatic, heterocyclic, and polar functional groups in a single molecule increases the probability of finding a "hit" against a variety of biological targets. nih.gov The synthetic tractability of the benzophenone scaffold also means that initial hits can be readily followed up with the synthesis of analogs to establish structure-activity relationships (SAR). embl.org

Table 3: Features of a High-Throughput Screening Library Incorporating Benzophenone Scaffolds

| Feature | Description |

| Scaffold Diversity | Includes a variety of core structures, such as benzophenone, to explore diverse chemical space. |

| Functional Group Diversity | Incorporates a range of functional groups (e.g., cyano, amino, hydroxyl) to probe different interactions with biological targets. |

| Physicochemical Properties | Compounds are selected to have drug-like properties (e.g., appropriate molecular weight, lipophilicity). |

| Synthetic Tractability | Scaffolds are chosen to allow for rapid and efficient synthesis of analogs for hit-to-lead optimization. |

Future Directions and Challenges in 4 Cyano 4 Pyrrolidinomethyl Benzophenone Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Technologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 4-Cyano-4'-pyrrolidinomethyl benzophenone (B1666685), future research will likely pivot towards greener and more sustainable synthetic strategies.

One promising area is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity. google.compatsnap.com This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of benzophenone derivatives, traditionally reliant on batch processes like Friedel-Crafts acylation, could be significantly optimized using flow chemistry, minimizing waste and improving safety. google.compatsnap.comnih.gov For instance, a continuous-flow microreactor method has been successfully used for preparing benzophenone derivatives from aryl Grignard reagents and benzoyl chlorides, showcasing the potential for efficient and scalable production. google.compatsnap.com

Furthermore, the principles of green chemistry will continue to guide the development of new synthetic routes. This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions to minimize waste. nih.gov Research into solid-supported catalysts and alternative energy sources like microwave irradiation could also pave the way for more sustainable production methods for benzophenone derivatives. nih.gov

A key challenge in this area is the development of synthetic pathways that are not only sustainable but also economically viable. The cost and availability of starting materials and catalysts will be crucial factors in the industrial adoption of any new synthetic method.

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough comprehension of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new chemical transformations. For 4-Cyano-4'-pyrrolidinomethyl benzophenone, elucidating the intricate details of its formation is a key research objective.

Traditional methods for synthesizing benzophenones, such as the Friedel-Crafts acylation, involve electrophilic aromatic substitution. nih.gov Future studies will likely employ a combination of experimental techniques, such as in-situ spectroscopic monitoring, and computational modeling to identify and characterize transient intermediates and transition states. This deeper mechanistic insight will enable chemists to fine-tune reaction conditions to favor desired products and minimize side reactions.

The role of the pyrrolidinomethyl and cyano groups as directing groups and their influence on the reactivity of the benzophenone core will be a particular area of focus. Understanding these electronic effects is crucial for predicting the outcomes of synthetic transformations and for designing novel derivatives with tailored properties.

Advancements in Computational Modeling for Predictive Research and Virtual Screening

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and the virtual screening of large compound libraries. For 4-Cyano-4'-pyrrolidinomethyl benzophenone, computational modeling offers a pathway to accelerate discovery and innovation.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. researchgate.neteujournal.org DFT calculations can provide valuable insights into properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the compound's photophysical and electronic behavior. nih.govresearchgate.netresearchgate.netacs.org For instance, computational studies on cyano-substituted aromatic compounds have shown that the position of the cyano group can significantly influence the electronic properties of the molecule. eujournal.orgnih.gov These computational approaches are instrumental in designing benzophenone derivatives for applications in areas like organic light-emitting diodes (OLEDs), where the electronic properties are paramount. nih.govresearchgate.netacs.orgnih.gov

A significant challenge in this domain is the accuracy of computational models. While DFT and other methods provide valuable qualitative and quantitative predictions, their accuracy can be limited by the level of theory and the basis set used. nih.gov Continuous development and benchmarking of computational methods against experimental data are essential for improving their predictive power.

Expanding the Scope of Structure-Property Relationship Studies for Design Principles

The relationship between a molecule's structure and its properties is a central theme in chemistry. For 4-Cyano-4'-pyrrolidinomethyl benzophenone, a detailed understanding of these relationships is key to designing new materials with specific functionalities.

The donor-acceptor architecture, where the pyrrolidinomethyl group can act as an electron donor and the cyano group as an electron acceptor, is expected to impart interesting photophysical properties. nih.govresearchgate.netacs.orgnih.gov Future research will likely focus on systematically modifying the structure of 4-Cyano-4'-pyrrolidinomethyl benzophenone and evaluating the impact of these modifications on its properties. This could involve synthesizing a library of analogs with different substituents on the phenyl rings and correlating these structural changes with observed properties such as absorption and emission spectra, quantum yields, and photoinitiating efficiency. rsc.orgresearchgate.netresearchgate.net

Such systematic studies will help to establish robust structure-property relationships (SPRs) , providing a set of design principles for creating new benzophenone derivatives with optimized performance for specific applications, such as photoinitiators for polymerization or as components in advanced materials. rsc.orgresearchgate.netresearchgate.net

| Structural Modification | Predicted Impact on Properties | Potential Application |

| Varying the position of the cyano group | Alteration of electronic properties (HOMO/LUMO levels) | OLEDs, electronic materials |

| Substitution on the phenyl rings | Tuning of absorption/emission wavelengths | Photoinitiators, fluorescent probes |

| Modification of the pyrrolidine (B122466) ring | Influence on solubility and steric hindrance | Medicinal chemistry, materials science |

Integration with Emerging Technologies in Chemical Research and Discovery

The convergence of chemistry with emerging technologies such as artificial intelligence (AI) and robotics is set to revolutionize the field. The study of 4-Cyano-4'-pyrrolidinomethyl benzophenone will undoubtedly benefit from these advancements.

AI and machine learning algorithms can be trained on large datasets of chemical information to predict the properties and reactivity of molecules. researchgate.netscholarlyreview.orgnih.govmdpi.comnih.gov This can significantly accelerate the discovery of new compounds with desired characteristics, reducing the need for time-consuming and resource-intensive experimental work. For example, machine learning models can be developed to predict the photoinitiating efficiency of benzophenone derivatives based on their molecular structure, enabling the virtual screening of vast chemical spaces. researchgate.net

Robotics and automation are transforming the way chemical synthesis is performed. researchgate.netarxiv.orgnih.govsciencedaily.comrsc.org Automated synthesis platforms can perform complex reaction sequences with high precision and reproducibility, freeing up researchers to focus on experimental design and data analysis. arxiv.orgnih.govsciencedaily.com The integration of AI with robotic systems can create "self-driving laboratories" that can autonomously design, synthesize, and test new molecules, dramatically accelerating the pace of chemical discovery. sciencedaily.comrsc.org

The primary challenge in integrating these technologies is the need for large, high-quality datasets for training AI models and the development of standardized and interoperable robotic platforms. Overcoming these hurdles will be crucial for realizing the full potential of these transformative technologies in the study of compounds like 4-Cyano-4'-pyrrolidinomethyl benzophenone.

Q & A

Q. How can researchers design a robust SAR study for this compound’s potential antipsychotic applications?

- Answer : Synthesize a library of derivatives with systematic substitutions (e.g., varying pyrrolidine ring size, cyano position) and test them in dopamine receptor binding assays. Use in silico docking (e.g., AutoDock Vina) to prioritize targets. Validate hits in animal models, ensuring pharmacokinetic parameters (e.g., BBB permeability) are assessed via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.